N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-16-6-4-15(5-7-16)21-10-12-22(13-11-21)19(23)17-8-9-18(27-17)28(24,25)20-14-2-3-14/h4-9,14,20H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLHZBIUJQFCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxyphenyl and cyclopropyl groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that forms the piperazine ring by combining an isocyanide, an amine, an aldehyde, and a carboxylic acid.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings and form piperazine derivatives.
Chemical Reactions Analysis
N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Scientific Research Applications
N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Sulfonamide vs.
- Aromatic Rings : Replacing thiophene (Compound 18) with furan increases electron density, which may alter π-π stacking interactions in hydrophobic binding pockets .
- Substituent Positioning : The para-methoxy group on the phenyl ring (target compound) vs. ortho-methoxy in ’s compound could lead to divergent steric and electronic effects, influencing receptor affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s cyclopropyl group reduces LogP compared to Compound 18’s trifluoromethylphenyl, improving aqueous solubility (12.4 vs. 5.6 µg/mL) .
- The sulfonamide group may contribute to moderate metabolic stability (t₁/₂ = 45 min), outperforming carboxamide analogs but lagging behind deuterated derivatives (e.g., ’s compound with enhanced stability via deuterium) .
Table 3: Activity Profile (IC₅₀, nM)
| Compound Name | PDE5 Inhibition | 5-HT₁A Binding | CYP3A4 Inhibition |
|---|---|---|---|
| This compound | 18.2 | 6.7 | >50 |
| SMPR 2014.011 () | 2.3 | N/A | 12.4 |
| Compound 19 () | N/A | 15.3 | 28.1 |
Key Observations :
- The target compound shows balanced 5-HT₁A receptor affinity (IC₅₀ = 6.7 nM), likely due to the 4-methoxyphenylpiperazine moiety, which is absent in pyrazolo-pyrimidinone derivatives () .
- Unlike ’s compound, which is a potent PDE5 inhibitor (IC₅₀ = 2.3 nM), the target compound’s furan sulfonamide core may redirect selectivity toward serotonergic targets .
Q & A
Basic Research Questions
Q. How can synthetic routes for N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Employ coupling reactions using 1-(cyclopropylmethyl)piperazine derivatives with furan-2-sulfonamide intermediates in polar aprotic solvents (e.g., N,N-dimethylacetamide) under reflux conditions .
- Step 2 : Optimize reaction stoichiometry by adjusting molar ratios of reactants (e.g., 1:1.2 for sulfonamide:piperazine derivatives) to minimize side products .
- Step 3 : Purify crude products via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to enhance purity .
- Step 4 : Monitor reaction progress using thin-layer chromatography (TLC) and confirm completion via LCMS .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify piperazine ring substitution patterns, cyclopropyl group integration, and sulfonamide connectivity. For example, the cyclopropyl proton signals appear as multiplet peaks at δ 0.5–1.2 ppm .
- Mass Spectrometry (LCMS/HRMS) : Confirm molecular weight (e.g., observed [M+H] at m/z 449.1 for related analogs) and detect impurities .
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms, with characteristic peaks at 2θ = 10.5°, 15.3°, and 20.7° .
- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures (e.g., ~220°C) and melting points to validate stability .
Q. How can researchers address low yields in sulfonamide-piperazine coupling reactions?
- Methodological Answer :
- Factor 1 : Optimize solvent choice (e.g., replace DMF with dichloromethane for moisture-sensitive steps) to reduce hydrolysis .
- Factor 2 : Introduce coupling agents like HATU or EDC to activate carboxylic acid intermediates, improving reaction efficiency .
- Factor 3 : Control temperature (e.g., 50–60°C) to balance reaction rate and side-product formation .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Strategy 1 : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or varying the furan ring) to assess bioactivity shifts .
- Strategy 2 : Perform in vitro binding assays (e.g., serotonin receptor subtypes) to correlate piperazine conformation (chair vs. boat) with affinity .
- Strategy 3 : Use computational docking (e.g., AutoDock Vina) to model interactions between the sulfonamide group and target proteins, focusing on hydrogen-bonding networks .
Q. How can metabolic pathways and hepatobiliary excretion of this compound be characterized?
- Methodological Answer :
- Step 1 : Conduct in vitro metabolism studies using rat/human liver microsomes to identify phase I metabolites (e.g., N-dealkylation, hydroxylation) .
- Step 2 : Use HPLC-UV/MS to track metabolites in bile (e.g., glucuronide/sulfate conjugates) after oral administration in rodent models .
- Step 3 : Quantify fecal (major route) vs. urinary excretion via radiocarbon tracing (e.g., 92% total recovery, 91% fecal) .
Q. What experimental designs are suitable for resolving contradictions in biological activity data?
- Methodological Answer :
- Design 1 : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
- Design 2 : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Design 3 : Perform meta-analysis of published analogs (e.g., furan vs. thiophene derivatives) to contextualize activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
